Primary Picolylamines Achieve Complete Aminocarbonylation Conversion in Under 2 Hours versus 6–24 Hours for Secondary Amine Analogs
In palladium-catalyzed aminocarbonylation of iodocamphene and steroidal iodoalkenes, primary picolylamines (including 3-picolylamine) require less than 2 hours to achieve practically complete conversion to the corresponding carboxamides. In contrast, secondary amine derivatives possessing picolyl substituents proved significantly less reactive, requiring 6 to 24 hours depending on substrate structure [1]. This 3-fold to 12-fold difference in reaction time represents a critical process efficiency parameter for synthetic route design and scale-up considerations.
| Evidence Dimension | Reaction completion time in Pd-catalyzed aminocarbonylation |
|---|---|
| Target Compound Data | <2 hours for complete conversion |
| Comparator Or Baseline | Secondary amines with picolyl substituents: 6–24 hours |
| Quantified Difference | 3-fold to >12-fold faster reaction kinetics |
| Conditions | Palladium-catalyzed aminocarbonylation of iodocamphene and steroidal iodoalkenes; reaction monitored to complete conversion |
Why This Matters
Faster reaction kinetics with 3-picolylamine directly reduces processing time and energy costs in multi-step synthetic sequences, an advantage not shared by secondary amine analogs.
- [1] Gergely, M.; Farkas, R.; Takács, A.; Petz, A.; Kollár, L. Synthesis of N-picolylcarboxamides in aminocarbonylation. Tetrahedron, 2021, 88, 132128. View Source
